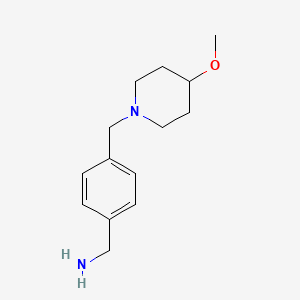![molecular formula C15H23NO B11875719 2-[(4-Ethoxyphenyl)methyl]azepane CAS No. 383130-71-0](/img/structure/B11875719.png)
2-[(4-Ethoxyphenyl)methyl]azepane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(4-Ethoxyphenyl)methyl]azepane is a chemical compound that belongs to the class of azepanes, which are seven-membered nitrogen-containing heterocycles. This compound is characterized by the presence of an ethoxyphenyl group attached to the azepane ring. Azepanes are known for their diverse applications in medicinal chemistry, particularly due to their unique structural properties and biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Ethoxyphenyl)methyl]azepane typically involves the alkylation of azepane with 4-ethoxybenzyl chloride. The reaction is carried out in the presence of a base, such as sodium hydride or potassium carbonate, in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction conditions are generally mild, with temperatures ranging from room temperature to 60°C.
Industrial Production Methods
For industrial production, the synthesis can be scaled up using continuous flow reactors, which allow for better control over reaction parameters and improved yields. The process involves the same basic steps as the laboratory synthesis but is optimized for large-scale production. The use of automated systems and real-time monitoring ensures consistent product quality and high efficiency.
Análisis De Reacciones Químicas
Types of Reactions
2-[(4-Ethoxyphenyl)methyl]azepane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to yield reduced azepane derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium hydride or potassium carbonate in DMF or THF.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Reduced azepane derivatives.
Substitution: Various substituted azepane derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-[(4-Ethoxyphenyl)methyl]azepane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a building block for the development of new materials.
Biology: Investigated for its potential as a ligand in receptor binding studies and as a probe in biochemical assays.
Medicine: Explored for its pharmacological properties, including potential use as an analgesic or anti-inflammatory agent.
Industry: Utilized in the production of specialty chemicals and as a precursor for the synthesis of advanced materials.
Mecanismo De Acción
The mechanism of action of 2-[(4-Ethoxyphenyl)methyl]azepane involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
Azepane: The parent compound, which lacks the ethoxyphenyl group.
Piperidine: A six-membered nitrogen-containing heterocycle with similar properties but different ring size.
Pyrrolidine: A five-membered nitrogen-containing heterocycle.
Uniqueness
2-[(4-Ethoxyphenyl)methyl]azepane is unique due to the presence of the ethoxyphenyl group, which imparts distinct chemical and biological properties. This modification can enhance the compound’s binding affinity to specific targets and improve its pharmacokinetic profile compared to other azepane derivatives.
Propiedades
Número CAS |
383130-71-0 |
|---|---|
Fórmula molecular |
C15H23NO |
Peso molecular |
233.35 g/mol |
Nombre IUPAC |
2-[(4-ethoxyphenyl)methyl]azepane |
InChI |
InChI=1S/C15H23NO/c1-2-17-15-9-7-13(8-10-15)12-14-6-4-3-5-11-16-14/h7-10,14,16H,2-6,11-12H2,1H3 |
Clave InChI |
ZLOOCTOULCHHSZ-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=CC=C(C=C1)CC2CCCCCN2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-(8-Bromoimidazo[1,2-a]pyridin-3-yl)acetonitrile](/img/structure/B11875647.png)
![4-Chloro-3-cyclohexyl-1H-pyrazolo[4,3-c]pyridine](/img/structure/B11875656.png)


![1'H-Spiro[morpholine-2,3'-quinoline]-2',3(4'H)-dione](/img/structure/B11875666.png)

![6-Chloro-3-methoxypyrrolo[1,2-a]quinoxaline](/img/structure/B11875703.png)

![1-Methyl-spiro[3H-indole-3,2'-[2H]pyran]-2,6'(1H,3'H)-dione](/img/structure/B11875711.png)



